molecular formula C9H6BrClN2OS B2434421 N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide CAS No. 727718-13-0

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide

Cat. No.: B2434421
CAS No.: 727718-13-0
M. Wt: 305.57
InChI Key: SWJHLOZLWIGZAA-UHFFFAOYSA-N
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Description

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . It is known for its unique structure, which includes a bromo, cyanosulfanyl, and chloroacetamide functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-bromo-4-(cyanosulfanyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Coupling reactions: Biaryl or aryl-alkene derivatives.

Scientific Research Applications

N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular proteins and enzymes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The cyanosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyanosulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJHLOZLWIGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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